Dermorphin (acetate) is a potent opioid peptide derived from the skin of South American frogs, particularly those in the genus Phyllomedusa. With an amino acid sequence of H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂, dermorphin exhibits a binding affinity for mu opioid receptors that is approximately 30 to 40 times greater than that of morphine. This compound is notable for its analgesic properties and potential reduced risk of tolerance and addiction compared to traditional opioids .
The synthesis of dermorphin can be accomplished through various peptide synthesis techniques. One notable method involves the FastMoc (Fast Modular On-line Coupling) approach, which utilizes specific coupling agents such as HBTU (O-benzotriazolyl-N,N,N',N'-tetramethyluronio hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) along with N-ethyl-diisopropylamine as a base .
Dermorphin has a complex molecular structure characterized by its hepta-peptide nature. Its chemical formula is C₄₀H₅₀N₈O₁₀, with a molecular weight of approximately 866.93 g/mol .
Dermorphin undergoes various reactions typical for peptides, including hydrolysis under acidic or basic conditions, which can lead to the breakdown of the peptide bond. Additionally, it can participate in ligand-receptor interactions that activate signaling pathways associated with pain relief.
The stability of dermorphin in solution can be influenced by pH and temperature, with optimal conditions generally favoring neutral pH and lower temperatures to minimize degradation .
Dermorphin exerts its analgesic effects primarily through agonistic action at mu opioid receptors located in the central nervous system. Upon binding to these receptors, dermorphin activates intracellular signaling pathways that lead to reduced neuronal excitability and diminished perception of pain.
Studies have shown that dermorphin can inhibit neuronal firing in response to noxious stimuli in animal models, demonstrating its efficacy as an analgesic agent .
Relevant analyses indicate that dermorphin maintains stability under controlled conditions but may degrade when exposed to extreme pH levels or prolonged heat .
Dermorphin has been primarily studied for its potential applications in pain management due to its powerful analgesic properties. Research indicates that it may serve as a model compound for developing new opioid medications with fewer side effects related to tolerance and addiction . Additionally, due to its potency, it has been investigated for use in veterinary medicine, particularly in performance enhancement within horse racing contexts—though such uses raise ethical concerns regarding doping regulations .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1